molecular formula C17H21N3O B2871965 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide CAS No. 1787914-65-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide

Cat. No. B2871965
CAS RN: 1787914-65-1
M. Wt: 283.375
InChI Key: PQYOGRAYLGUIOU-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . FGFR signaling pathway plays an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves chemical modifications . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 . The structure is available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Cancer Therapy

This compound has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . By inhibiting FGFR, this compound could potentially be used in cancer therapy to prevent tumor growth and metastasis.

Diabetes Management

Compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide have shown efficacy in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension.

Antileishmanial Activity

Derivatives of this compound have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease . The antileishmanial activity of these compounds could lead to new treatments for VL, which is a significant health concern in many parts of the world.

Cell Cycle Regulation

Research has indicated that derivatives of this compound can induce G1 cell cycle arrest by regulating the Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells . This application is particularly relevant for the development of new anticancer drugs that target cell cycle pathways.

Anti-inflammatory Properties

The compound’s structural similarity to pyrrolopyridine derivatives, which have been used for a wide range of biological targets, suggests potential anti-inflammatory applications . These could be explored further to develop treatments for inflammatory diseases.

Drug Development and Optimization

Due to its potent biological activities, this compound serves as an appealing lead compound beneficial for subsequent optimization in drug development . Its low molecular weight and the ability to inhibit key biological pathways make it a promising candidate for the synthesis of more effective pharmaceuticals.

Future Directions

The future directions of research on 1H-pyrrolo[2,3-b]pyridine derivatives involve further development of these compounds for cancer therapy . They are being studied for their potential in inhibiting the FGFR signaling pathway .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(15-6-2-1-3-7-15)19-11-5-12-20-13-9-14-8-4-10-18-16(14)20/h1-2,4,8-10,13,15H,3,5-7,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOGRAYLGUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide

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